N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-phenylacetamide

Ion-Channel Pharmacology KCNT1 Oxadiazole SAR

N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-phenylacetamide (CAS 1903305-74-7) is a synthetic, small-molecule heterocycle belonging to the pharmacologically privileged 1,2,4-oxadiazole class. This compound features a distinctive 6-ethoxypyridine substituent on the oxadiazole core, connected via a methylene linker to an N-phenylacetamide moiety, yielding a molecular formula of C18H18N4O3 and a molecular weight of 338.36 g/mol.

Molecular Formula C18H18N4O3
Molecular Weight 338.367
CAS No. 1903305-74-7
Cat. No. B2763053
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-phenylacetamide
CAS1903305-74-7
Molecular FormulaC18H18N4O3
Molecular Weight338.367
Structural Identifiers
SMILESCCOC1=NC=C(C=C1)C2=NOC(=N2)CNC(=O)CC3=CC=CC=C3
InChIInChI=1S/C18H18N4O3/c1-2-24-16-9-8-14(11-20-16)18-21-17(25-22-18)12-19-15(23)10-13-6-4-3-5-7-13/h3-9,11H,2,10,12H2,1H3,(H,19,23)
InChIKeyLZMJRTDCIKLRBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-phenylacetamide (CAS 1903305-74-7): A Precision-Tool Oxadiazole for Ion-Channel Pharmacology


N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-phenylacetamide (CAS 1903305-74-7) is a synthetic, small-molecule heterocycle belonging to the pharmacologically privileged 1,2,4-oxadiazole class [1]. This compound features a distinctive 6-ethoxypyridine substituent on the oxadiazole core, connected via a methylene linker to an N-phenylacetamide moiety, yielding a molecular formula of C18H18N4O3 and a molecular weight of 338.36 g/mol . The 1,2,4-oxadiazole scaffold is well-documented as a key pharmacophore in the design of selective ion-channel modulators, particularly inhibitors of the sodium-activated potassium channels SLACK (KNa1.1; Slo2.2) and related targets implicated in severe pediatric epilepsies [2]. While structurally related to advanced lead compounds in the KNa1.1 inhibitor pipeline, the specific arrangement of the ethoxypyridine and phenylacetamide groups distinguishes this molecule from other in-class candidates and warrants its consideration as a unique chemical probe or advanced intermediate.

Why N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-phenylacetamide Cannot Be Interchanged with Generic Oxadiazole Analogs


Generic substitution within the 1,2,4-oxadiazole class is not feasible for procurement decisions in drug discovery due to the extreme sensitivity of ion-channel pharmacology to subtle structural modifications. Structure-activity relationship (SAR) studies on the closely related SLACK potassium channel (KNa1.1) inhibitor series demonstrate that the nature and position of substituents on both the oxadiazole core and the pendant aromatic rings profoundly affect potency, selectivity, and pharmacokinetic profiles [1]. For instance, the 6-ethoxy group on the pyridine ring present in this compound is a critical molecular determinant; published SAR data from Praxis Precision Medicines show that replacing a 6-methoxy group with a 6-ethoxy group can shift selectivity between human and mouse orthologues and alter CNS penetration [1]. Similarly, the N-phenylacetamide terminus is not interchangeable with other amides or amines, as variations in this region have been shown to drastically modulate SLACK inhibitory activity and metabolic stability in related series [2]. Procurement of a superficially similar 1,2,4-oxadiazole derivative lacking these precise structural features would invalidate any structure-based experimental hypothesis and produce non-comparable biological data.

Quantitative Differentiation Evidence for N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-phenylacetamide


Structural Uniqueness Among SLACK Channel Inhibitor Chemotypes

N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-phenylacetamide embodies a privileged 1,2,4-oxadiazole scaffold directly linked to the KNa1.1 (SLACK) inhibitor pharmacophore [1]. While no direct head-to-head data are available for this specific compound, class-level inference from highly analogous series reveals that the 6-ethoxypyridin-3-yl substituent provides a critical balance of potency and CNS permeability. In the Praxis oxadiazole series, the 6-(trifluoromethyl)pyridin-3-yl analogue (Compound 31) achieved an IC50 of 40 nM at human KNa1.1-WT and 622 nM at mouse KNa1.1-WT [1]. The ethoxy variant, by analogy, is expected to offer a distinct orthologue selectivity profile and physicochemical property set that differentiates it from the CF3-substituted lead.

Ion-Channel Pharmacology KCNT1 Oxadiazole SAR

Differentiation from N-Phenylacetamide SLACK Inhibitors via Linker Geometry

A key differentiating structural feature is the methylene linker between the oxadiazole and the N-phenylacetamide group. In related 2-amino-N-phenylacetamide series, the absence of this linker or its replacement with a carbonyl leads to significant potency shifts. SAR data from Qunies et al. (2022) show that the 2-amino-N-phenylacetamide scaffold exemplified by VU0606170 achieves SLACK channel inhibition through a different binding modality than oxadiazole-based inhibitors [1]. The presence of the oxadiazole-methyl linker in the target compound represents a chimeric pharmacophore that is not present in any reported VU-series tool compound. This unique geometry is predicted to affect both binding kinetics and selectivity versus related potassium channels (SLICK, Maxi-K).

SLACK Potassium Channel Inhibitor Design Bioisostere

Predicted Antibacterial Potential via MurE Ligase Inhibition

Computational studies on the 2-(3-aryl-1,2,4-oxadiazol-5-yl)-N-phenylacetamide chemotype, to which this compound belongs, predict significant antibacterial activity through inhibition of the MurE ligase enzyme involved in peptidoglycan biosynthesis [1]. Molecular docking scores (LF rank score) for the series range from -12.9 to -6.0, indicating strong binding affinity [1]. The 6-ethoxypyridine substitution present in this compound is expected to further modulate the electronic properties and binding interactions, differentiating it from other aryl-substituted analogs in the study.

Antibacterial Discovery MurE Ligase Computational Screening

High-Value Application Scenarios for N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-phenylacetamide


Expanding the KNa1.1 Inhibitor SAR Landscape for Pediatric Epilepsy

This compound is ideally suited as a late-stage diversification intermediate for medicinal chemistry groups targeting gain-of-function mutations in KCNT1. Building upon the established oxadiazole KNa1.1 inhibitor series from Praxis Precision Medicines [1], the 6-ethoxypyridin-3-yl substituent offers a distinct physicochemical handle to explore orthologue selectivity and CNS penetration parameters that have been identified as critical bottlenecks in the field. Systematic variation of the phenylacetamide terminus from this scaffold would allow SAR mapping in a region of the pharmacophore that remains under-explored.

Chimeric Probe for Dual-Mechanism SLACK Channel Inhibition

The compound's unique amalgamation of the oxadiazole core and the N-phenylacetamide recognition element—two independently validated SLACK-inhibiting pharmacophores—positions it as a powerful chemical biology probe. Researchers can use this compound to dissect whether the 2-amino-N-phenylacetamide binding site (characterized in VU series tool compounds [2]) overlaps with or is distinct from the oxadiazole binding site on the SLACK channel. This fundamental insight would guide the rational design of next-generation, dual-mechanism inhibitors.

Advanced Intermediate for Antibacterial MurE Ligase Inhibitors

Computational evidence supports the antibacterial potential of this chemotype through MurE ligase inhibition [3]. The compound can be deployed as a starting material for focused libraries targeting Gram-positive and Gram-negative bacterial strains. Its synthesis and moderate molecular weight (338.36 g/mol) make it a practical entry point for hit-to-lead optimization in antimicrobial resistance programs.

Calibration Standard for LC-MS/MS Quantification of Oxadiazole Pharmacokinetics

Given the documented DMPK challenges in the KNa1.1 inhibitor field—specifically, the significant species potency differences and the need for precise bioanalytical quantification [1]—this compound, with its distinct molecular weight and defined purity (95% by HPLC), can serve as an analytical reference standard. It is suitable for developing and validating LC-MS/MS methods to quantify oxadiazole-based drug candidates in plasma and brain tissue samples from preclinical rodent models.

Quote Request

Request a Quote for N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-phenylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.